1-Cyclobutylbutane-1,3-dione
Overview
Description
1-Cyclobutylbutane-1,3-dione (1-CB) is an organic compound that is widely used in the scientific research field. It is a cyclic diketone, composed of a cyclobutane ring with two ketone groups attached to it. It is a colorless liquid at room temperature, with a boiling point of 159 °C and a melting point of -13 °C. It has a wide range of applications in laboratory research and is used in a variety of experiments.
Scientific Research Applications
1-Cyclobutylbutane-1,3-dione is widely used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis, as a catalyst for various reactions, and as a solvent for various organic reactions.
Mechanism Of Action
1-Cyclobutylbutane-1,3-dione is a cyclic diketone and acts as a proton donor in the presence of a base. It is capable of forming enolates, which can then be used to form new compounds. It is also capable of forming cyclic anhydrides, which can be used in a variety of reactions.
Biochemical And Physiological Effects
1-Cyclobutylbutane-1,3-dione has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as anti-cancer effects. It has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Advantages And Limitations For Lab Experiments
1-Cyclobutylbutane-1,3-dione has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also a stable compound, and is not prone to degradation. However, it is also a highly flammable compound, and should be handled with care.
Future Directions
1-Cyclobutylbutane-1,3-dione has a wide range of potential applications in scientific research. It could be used to synthesize a variety of compounds, as well as to explore new methods for synthesizing compounds. It could also be used to explore new methods for synthesizing pharmaceuticals, agrochemicals, and fragrances. Additionally, it could be used to explore new methods for treating diseases, such as cancer and inflammation. Finally, it could be used to explore new methods for catalyzing organic reactions, as well as new methods for synthesizing and purifying compounds.
properties
IUPAC Name |
1-cyclobutylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)5-8(10)7-3-2-4-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRKQPSKAPDZLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717238 | |
Record name | 1-Cyclobutylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylbutane-1,3-dione | |
CAS RN |
1020732-20-0 | |
Record name | 1-Cyclobutylbutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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